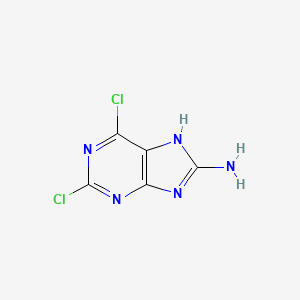

2,6-Dichloro-9H-purin-8-amine

Description

Structure

3D Structure

Properties

CAS No. |

89167-50-0 |

|---|---|

Molecular Formula |

C5H3Cl2N5 |

Molecular Weight |

204.01 g/mol |

IUPAC Name |

2,6-dichloro-7H-purin-8-amine |

InChI |

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)10-2)12-5(8)9-1/h(H3,8,9,10,11,12) |

InChI Key |

GXGWIKBXWZXGPD-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N1)N)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Nuclear Magnetic Resonance Nmr Spectroscopy

No peer-reviewed publications or spectral databases containing experimentally determined ¹H or ¹³C NMR data for 2,6-Dichloro-9H-purin-8-amine could be located. While predicted NMR data may be available through computational chemistry software, such theoretical values lack the empirical validation necessary for a definitive scientific report.

Mass Spectrometry Ms

Similarly, a specific mass spectrum for 2,6-Dichloro-9H-purin-8-amine, detailing its molecular ion peak and fragmentation pattern, is not present in the accessible literature. This information is crucial for confirming the molecular weight and elucidating the compound's structure.

X Ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment

Proton (¹H) NMR spectroscopy is fundamental to identifying the number and type of hydrogen atoms in a molecule. In the case of this compound, the molecule possesses distinct protons whose chemical shifts provide key structural information.

The purine (B94841) ring system itself contains protons, and their chemical environment is influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group. The protons of the amino (-NH₂) group and the purine N-H are expected to appear as broad signals due to hydrogen bonding and solvent exchange. Their chemical shifts can vary depending on the solvent and concentration. pdx.edu

Expected ¹H NMR Signals for this compound:

N-H Protons: The protons on the purine ring nitrogen (9-H) and the 8-amino group (-NH₂) would likely produce signals in a region that can vary significantly, often appearing as broad singlets.

Aromatic Protons: The purine core itself does not have C-H bonds in this specific structure, so no signals are expected in the typical aromatic proton region unless a solvent with residual protons is used.

For comparison, in related purine derivatives, the protons on the heterocyclic ring are typically observed in the aromatic region of the spectrum. arkat-usa.org The precise chemical shifts are influenced by the nature and position of substituents.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Purine N-H | Variable (likely > 10.0) | Broad Singlet | Position is highly dependent on solvent, concentration, and temperature. |

| Amino (-NH₂) | Variable (likely 5.0 - 8.0) | Broad Singlet | Position and broadening are influenced by hydrogen bonding and exchange rates. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms in the purine ring are expected to resonate in the downfield region (typically 110-160 ppm) due to their aromaticity and attachment to electronegative nitrogen and chlorine atoms. nih.gov The carbons directly bonded to the chlorine atoms (C2 and C6) would be significantly influenced, as would the carbon bearing the amino group (C8).

Expected ¹³C NMR Signals for this compound:

C2 and C6: These carbons, being attached to chlorine atoms, would appear at a characteristic downfield shift.

C4, C5, and C8: These carbons of the purine core will have distinct chemical shifts based on their position within the heterocyclic ring system and proximity to the various substituents. The C8 carbon, bonded to the amino group, will show a shift characteristic of a carbon attached to nitrogen in an aromatic system. hmdb.ca

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

| C2 | 150 - 155 | Attached to Cl and N. |

| C6 | 150 - 155 | Attached to Cl and N. |

| C4 | 145 - 150 | Part of the pyrimidine (B1678525) ring fusion. |

| C5 | 115 - 125 | Part of the imidazole (B134444) ring fusion. |

| C8 | 140 - 145 | Attached to the amino group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the complete structural connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would typically be used to show correlations between coupled protons. For this compound, it would be of limited use for the core structure due to the lack of adjacent protons but could help confirm the identity of any aliphatic side chains if the purine were further substituted.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals to any corresponding protons if they existed on the purine ring or on substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. This can be used to determine the conformation of the molecule and the spatial relationship between different parts of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound (C₅H₃Cl₂N₅), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern, with peaks at M, M+2, and M+4, corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Interactive Table: HRMS Data for C₅H₃Cl₂N₅

| Isotopologue | Formula | Calculated Exact Mass (Da) | Relative Abundance |

| M | C₅H₃³⁵Cl₂N₅ | 202.97655 | 100.0% |

| M+2 | C₅H₃³⁵Cl³⁷ClN₅ | 204.97360 | 65.0% |

| M+4 | C₅H₃³⁷Cl₂N₅ | 206.97065 | 10.5% |

Note: Relative abundances are approximate and serve to illustrate the expected isotopic pattern.

Fragmentation Pathways and Structural Information Derived from MS

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and confirm its structure. The fragmentation of this compound would likely proceed through characteristic losses of functional groups and cleavages of the purine ring.

Plausible Fragmentation Pathways:

Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Purine Ring Cleavage: The purine ring can undergo characteristic fragmentation, often involving the cleavage of the imidazole and pyrimidine rings. This can lead to the loss of species like HCN.

Loss of the Amino Group: The molecule may lose the amino group as •NH₂ or related fragments.

Analysis of the mass-to-charge ratios of these fragments allows for the reconstruction of the original molecular structure, providing strong evidence for the identity of this compound. The fragmentation of related purine structures often shows cleavage of the heterocyclic ring system. nist.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical analytical tool for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, which occur at characteristic frequencies, specific structural features of a compound can be elucidated. For this compound, both infrared (IR) and Raman spectroscopy provide complementary information to confirm its molecular structure.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to particular vibrational modes of the functional groups present.

In the analysis of this compound, several key absorption bands are expected, confirming the presence of its amine and purine ring structures. The N-H stretching vibrations of the primary amine group are particularly diagnostic. Typically, primary amines exhibit two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.org Another significant feature is the N-H bending vibration, which is expected to appear around 1600 cm⁻¹. wpmucdn.com

The purine ring itself will also produce a series of characteristic absorptions. These include C-N stretching vibrations and aromatic C=C and C=N stretching vibrations within the heterocyclic rings. The presence of the chloro substituents will influence the exact position of these and other skeletal vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric Stretch | ~3500-3400 |

| Primary Amine (NH₂) | Symmetric Stretch | ~3400-3300 |

| Primary Amine (NH₂) | Bending (Scissoring) | ~1650-1580 |

| Aromatic C-H | Stretch | ~3100-3000 |

| C=N and C=C | Ring Stretching | ~1600-1400 |

| C-Cl | Stretch | ~800-600 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. Consequently, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the purine ring system, which may not be as prominent in the IR spectrum. The C-Cl stretching vibrations are also typically well-defined in the Raman spectrum. A search of the PubChem database indicates that a FT-Raman spectrum for the related compound 2,6-dichloropurine (B15474) has been recorded, which can serve as a reference for interpreting the spectrum of its 8-amino derivative. nih.gov

for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

To perform single crystal X-ray diffraction, a suitable single crystal of this compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis yields precise measurements of all bond lengths and angles within the molecule. For example, it would provide the exact lengths of the C-Cl, C-N, and N-H bonds, as well as the bond angles that define the geometry of the purine rings. The planarity of the purine ring system can also be definitively established. In a study of a related substituted purine, 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, the purine ring system was found to be essentially planar. researchgate.net

| Parameter | Information Obtained |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl) |

| Bond Angles | Angles between adjacent bonds, defining molecular geometry |

| Torsion Angles | Dihedral angles describing the conformation around single bonds |

| Overall Conformation | The three-dimensional shape of the molecule |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For this compound, the primary amine group and the nitrogen atoms within the purine ring are capable of participating in hydrogen bonding. The analysis of the crystal structure would reveal the specific hydrogen bonding network, identifying which atoms act as hydrogen bond donors and acceptors and the distances and angles of these interactions. In the crystal structure of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, molecules are linked by weak N—H⋯N and C—H⋯π interactions. researchgate.net The study of intermolecular interactions is crucial as they can significantly influence the physical properties of the compound, such as melting point and solubility. nih.gov

Computational and Theoretical Investigations of 2,6 Dichloro 9h Purin 8 Amine

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of a molecule can play a significant role in its biological activity and reactivity. For 2,6-Dichloro-9H-purin-8-amine, conformational freedom primarily arises from the rotation around the single bond connecting the C8 carbon and the nitrogen atom of the amino group.

Conformational analysis, through computational methods, can identify the most stable conformations (rotamers) and the energy barriers between them. The orientation of the amino group relative to the purine (B94841) ring can influence intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition processes. The presence of the bulky chlorine atoms at the C2 and C6 positions may introduce steric hindrance that favors certain conformations of the 8-amino group.

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound in a simulated environment, such as in a solvent. readthedocs.ioresearchgate.net MD simulations can provide insights into the dynamic behavior of the molecule, including the flexibility of the exocyclic amino group and the potential for tautomerism in the purine ring. The 9H-purine tautomer is generally the most stable, but the presence of different substituents can influence the equilibrium with the 7H-tautomer. MD simulations can help to understand the relative populations of these tautomers and their interconversion rates.

Theoretical Studies on Regioselectivity and Reaction Pathways

Theoretical studies are invaluable for understanding the regioselectivity and elucidating the reaction pathways in the functionalization of multisubstituted aromatic compounds like this compound. Nucleophilic aromatic substitution (SNAr) is a common reaction for such compounds, and predicting the site of substitution (C2 vs. C6) is a key challenge.

Computational studies on related dichlorinated heterocycles, such as dichloropyrimidines, have shown that the regioselectivity of SNAr reactions can be rationalized by examining the electronic structure of the substrate. wuxiapptec.com The site of nucleophilic attack often correlates with the carbon atom bearing the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com A larger LUMO lobe on a particular carbon atom suggests that it is more susceptible to attack by a nucleophile.

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. masterorganicchemistry.comresearchgate.netpressbooks.publibretexts.orglibretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. masterorganicchemistry.comresearchgate.netpressbooks.publibretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures or longer reaction times, where the reaction is reversible, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. masterorganicchemistry.comresearchgate.netpressbooks.publibretexts.orglibretexts.org

In the context of the functionalization of this compound, the substitution of the chlorine atoms at the C2 and C6 positions can lead to two different regioisomers. It is possible that one isomer is formed faster (the kinetic product) while the other is more stable (the thermodynamic product). For instance, the C6 position in purines is often more reactive towards nucleophiles than the C2 position. researchgate.net This would make the 6-substituted product the likely kinetic product. However, the relative stability of the 2-substituted versus the 6-substituted product would determine the thermodynamic outcome. Theoretical calculations of the energies of the starting materials, transition states, and products can help to construct a reaction energy profile diagram to visualize and predict the conditions favoring either kinetic or thermodynamic control.

The elucidation of a reaction mechanism often involves the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Transition state modeling using quantum chemical methods provides detailed information about the geometry and energy of the TS, which is crucial for understanding the reaction mechanism and predicting reaction rates. wuxiapptec.comchemrxiv.org

For the SNAr reaction of this compound with a nucleophile, there would be two competing pathways, one for the attack at C2 and another for the attack at C6. By calculating the energies of the respective transition states, one can predict which pathway is kinetically favored. The pathway with the lower transition state energy will have a faster reaction rate.

Table 2: Representative Calculated Relative Transition State Energies for Nucleophilic Attack on a Dichlorinated Purine

| Site of Nucleophilic Attack | Relative Transition State Energy (kcal/mol) |

| C2 Position | 22.5 |

| C6 Position | 20.0 |

Note: These are hypothetical values for illustrative purposes. A lower energy indicates a more favorable transition state.

These calculations can reveal subtle electronic and steric effects that govern the regioselectivity. For example, the presence of the 8-amino group might stabilize the transition state for attack at one position more than the other through resonance or hydrogen bonding interactions. By modeling the transition states, chemists can gain a deeper understanding of the factors controlling the reaction outcome and design strategies to favor the formation of the desired product. wuxiapptec.comchemrxiv.org

Reactivity and Reaction Mechanisms of 2,6 Dichloro 9h Purin 8 Amine

Nucleophilic Substitution Reactions on the Purine (B94841) Ring

The purine ring of 2,6-Dichloro-9H-purin-8-amine is amenable to nucleophilic aromatic substitution (SNAr), where the chlorine atoms at the C-2 and C-6 positions act as leaving groups.

Regioselectivity at C-2 and C-6 Positions

A key feature of the reactivity of dichloropurine systems is the pronounced regioselectivity observed during nucleophilic substitution. The chlorine atom at the C-6 position is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. This differential reactivity allows for controlled, stepwise substitution.

The heightened reactivity of the C-6 position is a consequence of the electronic properties of the purine ring system. Experimental data from 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy on related dichloropurine ribonucleosides indicate a lower electron density around the C-6 chlorine compared to the C-2 chlorine. nih.gov This is because the C-2 position is flanked by two electron-donating nitrogen atoms (N-1 and N-3), which increases the electron density at C-2 and thus makes it less susceptible to nucleophilic attack. nih.gov In contrast, the C-6 position is adjacent to only one nitrogen atom (N-1), rendering it more electrophilic and prone to attack. nih.gov

While electronic effects are dominant, steric factors can also play a role, particularly with bulky nucleophiles. However, the primary driver for the observed regioselectivity is the inherent electronic distribution within the purine core.

The marked difference in reactivity between the C-6 and C-2 positions enables a reliable sequential substitution strategy. This approach is fundamental to creating a diverse array of disubstituted purine analogues. In a typical reaction sequence, a nucleophile is first introduced at the more reactive C-6 position under controlled conditions. nih.govacs.org Following the successful C-6 substitution, a second, often different, nucleophile can be introduced at the less reactive C-2 position, a step that may require more forcing reaction conditions. acs.org

For instance, the reaction of 2,6-dichloropurine (B15474) with an amine, such as morpholine, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), results in selective amination at the C-6 position. nih.gov Similarly, in the synthesis of certain 2,6-diamino-substituted purines, the initial substitution invariably occurs at the C-6 position, followed by a subsequent substitution at the C-2 position. acs.org This predictable reactivity pattern is a cornerstone of synthetic strategies involving this purine scaffold.

Table 1: Regioselectivity in Nucleophilic Substitution of Dichloropurines

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C-6 | High | More electrophilic due to proximity to only one ring nitrogen (N-1). Lower electron density. nih.gov |

| C-2 | Low | Less electrophilic due to proximity to two ring nitrogens (N-1 and N-3). Higher electron density. nih.gov |

Reactivity of the 8-Amino Group

The 8-amino group introduces another site of potential reactivity, although it is generally less reactive than the chloro substituents in nucleophilic displacement reactions. The unshared electron pair on the amino nitrogen can act as a nucleophile. For example, in related substituted purines, a free amine group can participate in cyclization reactions. nih.gov This can occur, for instance, after reaction with an aldehyde to form an intermediate imine, which then undergoes an intramolecular cyclization. nih.govlibretexts.org The reactivity of the amino group can be modulated by protection strategies, such as acylation, if reactions at other sites are desired. libretexts.org In the context of this compound, the primary focus remains on the displacement of the chloro groups, but the 8-amino functionality offers a handle for further structural elaboration.

Impact of N-9 Substitution on Reactivity

Substitution at the N-9 position of the purine ring can significantly influence the regioselectivity of subsequent nucleophilic substitution reactions. Studies on related diazidopurines have shown that the presence of an alkyl group at the N-9 position can alter the preferred site of nucleophilic attack. nih.gov For an N(9)-H purine, SNAr with piperidine (B6355638) occurs selectively at the C-6 position. nih.gov Interestingly, this selectivity can be reversed in some N(9)-alkylated substrates. nih.gov This highlights the role of the N-9 substituent in modulating the electronic landscape of the entire purine ring system, thereby affecting the relative reactivity of the C-2 and C-6 positions. Furthermore, N9-substituted purines have been reported to be more biologically active in certain contexts compared to their N7-isomers. mnstate.edu

Alkylation Reactions at Ring Nitrogens (N-9, N-7, N-3)

Direct alkylation of the purine ring nitrogens provides another major pathway for derivatization. The imidazole (B134444) (N-7, N-9) and pyrimidine (B1678525) (N-1, N-3) ring nitrogens are all potential sites for alkylation.

In conventional alkylation reactions using alkyl halides under basic conditions, a mixture of N-7 and N-9 isomers is often produced, with the thermodynamically more stable N-9 regioisomer typically predominating. ahajournals.orgahajournals.org However, the ratio of these products can be influenced by reaction conditions.

Significant progress has been made in developing regioselective alkylation methods. For instance, a direct, kinetically controlled method for N-7 tert-alkylation has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. ahajournals.org Conversely, thermodynamic conditions in the same system can favor the formation of the N-9 isomer. ahajournals.org High regioselectivity for N-9 alkylation has also been achieved using β-cyclodextrin as an assistant, which is proposed to block the N-7 position, leading to excellent N-9/N-7 selectivity. ahajournals.org

The synthesis of N9-alkylated derivatives is a common strategy, as seen in the preparation of 2-chloro-9-alkylated-6-morpholino-purines, where alkylation at N-9 is performed after the initial selective amination at C-6. nih.gov

Table 2: Summary of Alkylation Reactions on the Purine Ring

| Nitrogen Position | General Outcome | Method for Regioselectivity |

|---|---|---|

| N-9 | Often the major product under thermodynamic control. ahajournals.orgahajournals.org | Use of β-cyclodextrin to block N-7. ahajournals.org |

| N-7 | Often the minor product; can be favored under kinetic control. ahajournals.org | Use of SnCl4 catalyst with silylated purines and tert-alkyl halides. ahajournals.org |

| N-3 | Less common site for direct alkylation compared to N-7 and N-9. | - |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the purine scaffold. The chlorine atoms at the C-2 and C-6 positions of this compound serve as excellent leaving groups for such transformations.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. libretexts.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide range of substituents onto the purine core. libretexts.orgnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide. libretexts.org It is particularly useful for forming carbon-carbon bonds to create biaryl or vinyl-substituted purines. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, providing a direct method for introducing alkynyl groups onto the purine ring. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine, allowing for the introduction of various amino substituents.

These palladium-catalyzed reactions are often characterized by their high efficiency, functional group tolerance, and the ability to be performed under relatively mild conditions. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron + Halide | C-C | Pd(PPh3)4, PdCl2(dppf) |

| Sonogashira | Terminal Alkyne + Halide | C-C (sp) | Pd catalyst, Cu(I) co-catalyst |

This table is interactive. Users can sort and filter the data as needed.

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an important alternative to palladium-catalyzed methods, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.gov While classical Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic versions. nih.gov

Copper-catalyzed reactions have been successfully employed for the N-arylation of heterocyclic amines, demonstrating good functional group tolerance. nih.gov The proposed mechanism for these reactions often involves the formation of a copper(II) complex, followed by transmetalation and reductive elimination to yield the coupled product. nih.gov These methods are advantageous due to the lower cost and toxicity of copper compared to palladium. nih.govrsc.org

Cyclization Reactions Involving the Purine Core

The functional groups on the this compound scaffold can be utilized to construct fused polycyclic systems through intramolecular or intermolecular cyclization reactions. These reactions lead to the formation of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

For instance, the amino group at C-8 and a suitably placed substituent, introduced via one of the previously mentioned coupling reactions, can undergo cyclization to form a new ring fused to the purine core. Similarly, reactions involving the nitrogen atoms of the purine ring can lead to the formation of bridged or other complex polycyclic systems. The specific nature of the cyclization reaction depends on the nature of the reacting partners and the reaction conditions employed. These reactions expand the structural diversity of purine derivatives, enabling the synthesis of complex, three-dimensional molecules. nih.gov

Oxidation and Reduction Chemistry of this compound

The reactivity of purine derivatives in redox reactions is a critical aspect of their chemical behavior, influencing their metabolic fate, potential for inducing oxidative stress, and role in various biological processes. The oxidation and reduction chemistry of this compound is dictated by the interplay of the electron-rich purine core, the electron-withdrawing chloro substituents, and the exocyclic amino group at the C8 position. While specific experimental data on the electrochemical properties of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established principles of purine chemistry and the behavior of related aminopurine and chloropurine analogs.

The purine ring system is susceptible to both oxidation and reduction. The presence of the amino group at the C8 position is expected to increase the electron density of the purine ring, making it more susceptible to oxidation compared to its unsubstituted counterparts. Conversely, the two chlorine atoms at the C2 and C6 positions are strongly electron-withdrawing, which would generally make the purine ring less prone to oxidation and more susceptible to reduction.

Oxidation Chemistry

The oxidation of aminopurines can proceed through various mechanisms, often involving the formation of radical cations and subsequent reactions with water or other nucleophiles. nih.gov In the case of this compound, the initial oxidation step would likely involve the removal of an electron from the purine ring to form a radical cation. The stability and subsequent reaction pathways of this intermediate would be influenced by the substituents.

One of the most common sites of oxidation in purines is the C8 position. However, in this molecule, the C8 position is already substituted with an amino group. The oxidation of 8-aminopurine derivatives can lead to the formation of 8-oxo-7,8-dihydropurines. nih.gov The amino group itself can also be a site of oxidation, potentially leading to the formation of nitroso or nitro derivatives under specific conditions.

The general mechanism for the oxidation of a purine like guanine (B1146940) involves the formation of an 8-oxo derivative. researchgate.net A similar pathway could be postulated for this compound, where the initial oxidation product could be an unstable di-imine species that subsequently hydrolyzes.

Reduction Chemistry

The reduction of the purine ring in this compound would be facilitated by the electron-withdrawing nature of the two chlorine atoms. The reduction of purines can lead to the saturation of one or more double bonds in the heterocyclic rings.

A significant reduction pathway for related compounds involves the reductive dehalogenation of the chloro-substituents. This process would yield aminopurine derivatives with one or no chlorine atoms. For instance, the reduction of 2,6-dichloropurine is a known method to synthesize other purine derivatives.

Another important aspect of the reduction chemistry of aminopurines relates to the formation of 8-aminopurines from their corresponding 8-nitro precursors. It has been demonstrated that 8-nitroguanosine (B126670) and 8-nitroguanine (B15626) can be reduced in vivo to their 8-amino derivatives. nih.gov This suggests that if an 8-nitro analog of 2,6-dichloropurine were available, its reduction would be a viable route to synthesize this compound.

The following table summarizes the expected, though not experimentally confirmed, oxidation and reduction reactions of this compound based on the chemistry of analogous compounds.

Interactive Data Table: Postulated Redox Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Major Product(s) | Postulated Mechanism |

| Oxidation | Mild Oxidizing Agents (e.g., H₂O₂, electrochemical oxidation) | 2,6-Dichloro-8-oxo-7,8-dihydropurine | Formation of a radical cation followed by nucleophilic attack of water. |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Ring-opened products | Cleavage of the purine ring system. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 8-Aminopurine and/or 2-chloro-8-aminopurine | Reductive dehalogenation. |

| Reduction | Electrochemical Reduction | Dihydropurine derivatives | Stepwise reduction of the purine ring. |

It is important to note that the actual products and mechanisms would need to be determined through detailed experimental studies, including cyclic voltammetry, controlled-potential electrolysis, and product analysis using techniques such as HPLC and mass spectrometry. The electrochemical behavior of amino acids and related compounds is known to be complex and highly dependent on experimental conditions such as pH and the nature of the electrode. nih.govnih.gov

Derivatization Strategies and Synthesis of Analogues of 2,6 Dichloro 9h Purin 8 Amine

Introduction of Diverse Functional Groups

The introduction of varied functional groups onto the 2,6-dichloro-9H-purin-8-amine core is primarily achieved through the substitution of its chloro-substituents and modification of its exocyclic amine.

The synthesis of amine and amide derivatives of this compound leverages the reactivity of the chlorine atoms and the C8-amino group. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) by primary and secondary amines. In dihalopurine systems, the C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This differential reactivity allows for selective, stepwise substitution. For instance, reacting 2,6-dichloropurine (B15474) with an amine often leads to the selective formation of a 6-amino-2-chloropurine intermediate. A subsequent reaction, often under more forcing conditions, can then substitute the C2-chlorine.

While specific research detailing the amination of this compound is not prevalent in the provided search results, the established principles of purine (B94841) chemistry suggest a predictable reaction course. A reaction with one equivalent of an amine would be expected to yield the 6-amino-2-chloro-9H-purin-8-amine derivative. Using an excess of the amine or a second, different amine would lead to the corresponding 2,6-diamino-9H-purin-8-amine product.

The exocyclic amine at the C8 position can be converted into a variety of amide derivatives. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt), can facilitate the formation of an amide bond between the C8-amine and a carboxylic acid. This method is highly versatile, allowing for the introduction of a wide array of functionalities.

Illustrative Reactions for Amine and Amide Synthesis

| Starting Material | Reagent(s) | Expected Product |

| This compound | 1. Cyclohexylamine, DIEA, n-BuOH, 70°C | 2-Chloro-N6-cyclohexyl-9H-purine-6,8-diamine |

| This compound | 1. Cyclohexylamine (1 eq) 2. Morpholine (excess), 120°C | N6-Cyclohexyl-N2-morpholino-9H-purine-2,6,8-triamine |

| This compound | Acetic Anhydride, Pyridine | N-(2,6-dichloro-9H-purin-8-yl)acetamide |

| This compound | Benzoic acid, EDC, HOBt, DMF | N-(2,6-dichloro-9H-purin-8-yl)benzamide |

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for creating complex molecular architectures. researchgate.netmdpi.com This strategy can be applied to the this compound scaffold by first introducing either an alkyne or an azide (B81097) functionality. A common approach is the N9-alkylation of the purine ring with a suitable linker, such as propargyl bromide, to install a terminal alkyne. This alkyne-modified purine can then be reacted with a wide variety of organic azides in the presence of a Cu(I) catalyst to yield 1,4-disubstituted 1,2,3-triazole analogues. libretexts.org This modular approach is highly efficient and allows for the rapid generation of diverse compound libraries.

The chlorine atoms at C2 and C6 can also be displaced by oxygen and sulfur nucleophiles to form ether and thioether analogues, respectively. Reaction with sodium or potassium salts of alcohols or phenols (alkoxides/phenoxides) in a suitable solvent like DMF or THF would lead to the corresponding ether derivatives. Similarly, reacting the scaffold with thiols or their corresponding thiolates furnishes thioether products. As with amination, the C6 position is expected to be more reactive, allowing for selective mono-substitution under controlled conditions before substitution at C2 occurs.

Scaffold Diversification through Peripheral Modifications

Beyond simple nucleophilic substitution, the this compound scaffold can be diversified using modern cross-coupling reactions and modifications at the purine nitrogen atoms.

Palladium-Catalyzed Cross-Coupling: The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, can be used to form carbon-carbon bonds at the C2 and C6 positions. researchgate.netstudfile.netlibretexts.orgfishersci.co.uk This allows for the introduction of a vast range of aryl, heteroaryl, or alkenyl groups. Studies on 9-benzyl-2,6-dichloropurine have shown that Suzuki coupling occurs selectively at the C6 position when one equivalent of boronic acid is used. studfile.net The Buchwald-Hartwig amination offers an alternative, palladium-catalyzed method for forming carbon-nitrogen bonds, often under milder conditions than traditional SNAr reactions and with a broader substrate scope, including less nucleophilic amines. libretexts.orgwikipedia.orgorganic-chemistry.org

N-Alkylation/Arylation: The purine core contains two imidazole (B134444) nitrogen atoms, N7 and N9, that can be alkylated or arylated. Direct alkylation of 6-substituted purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. nih.gov The ratio of these isomers can be influenced by the reaction conditions, including the solvent, base, and alkylating agent used. Specific reaction conditions, such as using SnCl₄ as a catalyst with silylated purines, have been developed to achieve regioselective N7 alkylation. nih.gov

Table of Potential Peripheral Modifications

| Position | Reaction Type | Reagent Example | Expected Functional Group |

| C6 | Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| C2 | Suzuki-Miyaura | 4-Fluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 4-Fluorophenyl |

| C6 | Buchwald-Hartwig | Aniline, Pd₂(dba)₃, XPhos, K₃PO₄ | Phenylamino |

| N9 | Alkylation | Benzyl bromide, K₂CO₃, DMF | Benzyl |

| N7 | Alkylation | tert-Butyl bromide, BSA, SnCl₄, ACN | tert-Butyl |

Note: This table is illustrative and based on established palladium-catalyzed and alkylation reactions on similar purine scaffolds. studfile.netnih.gov

Stereoselective Synthesis of Chiral Purine Derivatives

The synthesis of specific stereoisomers is critical when developing compounds for biological applications, as different enantiomers or diastereomers can have vastly different activities. Stereoselectivity can be introduced into derivatives of this compound by reacting the scaffold with enantiomerically pure reagents.

For example, nucleophilic substitution at the C6 or C2 position with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, would result in the formation of a diastereomeric mixture if the purine itself is achiral, or a single diastereomer if a chiral center is already present and directs the reaction. Chiral primary amine catalysis is a known strategy for achieving high stereoselectivity in certain reactions. nih.gov Similarly, reaction with a chiral alcohol would produce chiral ether derivatives. The separation of these diastereomers can often be achieved using standard chromatographic techniques. Alternatively, enzymatic resolutions can sometimes be employed to selectively modify one stereoisomer over another.

Combinatorial Synthesis Approaches for Purine Libraries (Methodologies)

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of distinct but structurally related compounds, known as libraries. nih.gov These libraries are invaluable for screening and identifying compounds with desired properties. The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification (C2, C6, C8, N9).

A common methodology is parallel synthesis, where reactions are carried out in an array of separate reaction vessels (e.g., a 96-well plate). In this setup, the core scaffold (this compound) would be aliquoted into each well. Then, a different building block (e.g., a unique amine for C6 substitution) is added to each well, leading to a library of individual, spatially addressed compounds. This process can be repeated for the other reactive sites. For example, after creating a library of C6-substituted amines, a second set of building blocks could be introduced to react at the C2 position, further expanding the library's diversity.

Another powerful technique is the "split-mix" or "split-and-pool" synthesis, often performed on a solid support. While specific applications for this compound are not detailed in the search results, the methodology would involve attaching the purine scaffold to a resin. The resin would then be split into multiple portions, with each portion being reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This process allows for the exponential generation of millions of compounds on individual resin beads.

Protecting Group Strategies in Complex Purine Synthesisjocpr.com

The synthesis of complex purine derivatives, such as analogues of this compound, necessitates the strategic use of protecting groups to temporarily mask reactive functional groups. wikipedia.org This approach is fundamental to achieving regioselectivity and preventing undesirable side reactions during synthetic transformations. wikipedia.orgcreative-peptides.com The selection of an appropriate protecting group is contingent on several factors, including its stability to the reaction conditions, the ease of its introduction and subsequent removal, and its compatibility with other protecting groups present in the molecule (orthogonality). wikipedia.orgcreative-peptides.com

In the context of purine synthesis, the primary sites requiring protection are the nitrogen atoms of the purine ring system and any exocyclic amino groups. The diverse reactivity of these sites demands a versatile toolbox of protecting groups that can be selectively applied and removed.

Common Protecting Groups in Purine Synthesis:

A variety of protecting groups have been employed in the synthesis of purines and related heterocyclic systems. These can be broadly categorized based on the functional group they protect.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino Group | Benzyloxycarbonyl | Z | H₂/Pd, HBr/AcOH, Na/liquid NH₃ nih.gov |

| tert-Butoxycarbonyl | Boc | Anhydrous TFA at 0°C nih.gov | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Dilute piperidine (B6355638) solution, DBU nih.gov | |

| p-Toluenesulfonyl | Tos | Na/liquid NH₃, HBr/phenol nih.gov | |

| Hydroxyl Group | tert-Butyl | tBu | Acidic conditions nih.gov |

| Benzyl | Bzl | Catalytic hydrogenation nih.gov | |

| Silyl (B83357) ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) | ||

| Carboxyl Group | tert-Butyl ester | OtBu | Acidic conditions nih.gov |

| Cyclohexyl ester | OcHex |

Orthogonal Protecting Group Strategies:

The synthesis of highly functionalized purine analogues often requires the use of multiple protecting groups within the same molecule. In such cases, an orthogonal protection strategy is essential. wikipedia.org This involves selecting protecting groups that can be removed under distinct conditions without affecting the others. For instance, an Fmoc group, which is base-labile, can be used alongside a Boc group, which is acid-labile, and a silyl ether, which is fluoride-labile. This allows for the sequential deprotection and functionalization of different sites within the molecule.

The concept of orthogonal protection is a cornerstone of solid-phase synthesis, a technique widely used for the automated synthesis of peptides and oligonucleotides. creative-peptides.com In this methodology, a growing molecule is tethered to a solid support, and reagents are added in a stepwise manner. The use of orthogonal protecting groups ensures that only the desired reaction occurs at each step.

Protecting Groups for Specific Moieties in Purine Synthesis:

Ring Nitrogens: The N7 and N9 positions of the purine ring are often protected to control alkylation and other electrophilic substitution reactions. Common protecting groups for these positions include the pivaloyloxymethyl (POM) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The choice between N7 and N9 protection can be influenced by the substitution pattern of the purine ring.

Exocyclic Amino Groups: The exocyclic amino group at the C8 position of this compound, as well as any other amino substituents, must be protected during certain synthetic steps to prevent acylation, alkylation, or other unwanted reactions. The Boc and Fmoc groups are widely used for this purpose due to their reliable introduction and mild removal conditions. nih.gov

Hydroxyl and Thiol Groups: In the synthesis of purine analogues bearing hydroxyl or thiol functionalities, these groups must also be protected. Silyl ethers are a popular choice for protecting hydroxyl groups, while disulfide formation or the use of trityl groups can protect thiols.

The strategic application and removal of these protecting groups are critical for the successful synthesis of complex and novel purine derivatives, enabling the generation of diverse chemical libraries for biological screening and drug discovery endeavors.

Utilization of 2,6 Dichloro 9h Purin 8 Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Synthesis of Complex Heterocyclic Systems

The purine (B94841) scaffold is a cornerstone in the synthesis of a vast array of complex heterocyclic systems due to its inherent reactivity and multiple sites for functionalization. The parent compound, 2,6-dichloropurine (B15474), is a versatile intermediate where the chlorine atoms at the C2 and C6 positions can be selectively substituted by various nucleophiles. researchgate.netchemicalbook.com This differential reactivity allows for the stepwise construction of highly substituted purine derivatives.

The presence of an 8-amino group on the 2,6-dichloropurine core, as in 2,6-Dichloro-9H-purin-8-amine, introduces an additional nucleophilic site. This amino group can undergo various transformations, such as diazotization followed by coupling reactions, to introduce further diversity into the purine structure. rsc.org For instance, the synthesis of [8-14C]-2,6-dichloro-9H-purine has been described, highlighting the importance of functionalizing the C8 position for creating radiolabelled nucleosides used in drug development studies. researchgate.net This suggests that this compound could theoretically serve as a precursor for a range of complex heterocyclic systems by leveraging the reactivity of both the chloro- and amino-substituents.

Applications in the Development of Functional Materials

The unique electronic and structural properties of purine derivatives make them attractive candidates for incorporation into advanced functional materials.

Polymers incorporating heterocyclic units like purines can exhibit interesting properties for various applications. The synthesis of such polymers often involves monomers with at least two reactive functional groups that can participate in polymerization reactions (condensation or addition). alecreedacademy.co.ukquizlet.com

For this compound, the two chloro-substituents and the amino group offer potential sites for polymerization. For instance, the chloro groups could undergo nucleophilic substitution reactions with di-amino or di-hydroxy compounds in a step-growth polymerization. Alternatively, the amino group could be modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. While direct examples of polymerizing this compound are not documented, the application of 2-amino-6-vinylpurine in the conjugation of oligonucleotides demonstrates the feasibility of introducing polymerizable groups onto the purine core. nih.gov

Many purine derivatives exhibit interesting photophysical properties, including fluorescence. bham.ac.uk 2-Aminopurine is a well-known fluorescent analogue of adenine. nih.govbham.ac.uk The development of new fluorescent purines often involves extending the π-conjugated system of the purine ring.

Derivatives of this compound could be precursors to fluorescent materials. The chloro-substituents can be replaced with aryl or alkynyl groups via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create extended π-systems. researchgate.net Such modifications can lead to compounds with strong fluorescence and solvatochromic properties. researchgate.net For example, new push-pull N(9)-alkylated 6-piperidino-2-triazolylpurine and 2-piperidino-6-triazolylpurine derivatives have been synthesized that show intense violet or blue fluorescence with high quantum yields. acs.org This suggests that appropriate modification of the this compound scaffold could yield novel optoelectronic materials.

Table 2: Photophysical Properties of Selected Fluorescent Purine Derivatives

| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| 2-Aminopurine (in water) | ~310 | ~370 | 0.68 | bham.ac.uk |

| 2-amino-6-cyanopurine derivatives | Visible region | Blue-green region | High | researchgate.net |

Heterocyclic compounds, including purines, can act as ligands that coordinate to metal centers, forming catalysts for a variety of organic transformations. mdpi.comnih.gov The nitrogen atoms in the purine ring system and the exocyclic amino group of this compound are potential coordination sites for metal ions.

The design of effective ligands often involves tailoring the electronic and steric properties of the molecule. For instance, alkyldiamine-tethered derivatives of 2,6-diaminopurine (B158960) have been shown to react with Palladium(II) to form N3-coordinated complexes. nih.gov This indicates that purine derivatives can be incorporated into chelate ligands. While there are no specific reports on using this compound as a ligand, its structure suggests potential for forming stable complexes with transition metals, which could then be explored for catalytic applications.

Development of Chemical Probes for Mechanistic Chemical Biology Studies (without clinical/therapeutic implications)

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. nih.gov Fluorescent or reactive groups are often incorporated into a core scaffold that directs the probe to a specific biological target. The purine skeleton is an excellent scaffold for designing such probes due to its prevalence in biological systems.

This compound could serve as a starting point for developing chemical probes. The chloro- and amino- groups provide handles for attaching reporter groups (e.g., fluorophores) or reactive groups for covalent modification of target proteins. For example, a fluorine atom on a purine ring can be displaced by a nucleophile, a strategy used to conjugate molecules to oligonucleotides. nih.gov Similarly, the chloro groups on this compound could be used for post-synthetic modification to introduce functionalities required for a chemical probe. While specific probes based on this exact molecule are not described, the general principles of probe development support its potential utility in this area. nih.gov

Future Research Directions and Unexplored Chemical Reactivity

Development of Greener Synthetic Pathways for Purine (B94841) Derivatives

The synthesis of purine derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. chemicalbook.com For instance, the chlorination of xanthine (B1682287) to produce 2,6-dichloropurine (B15474), a key intermediate, can require high temperatures and strong chlorinating agents like phosphorus oxychloride. chemicalbook.com Future research is increasingly focused on developing greener and more sustainable synthetic routes. This involves the use of less toxic solvents, renewable starting materials, and more energy-efficient reaction conditions.

Key areas for future development include:

Catalytic C-H Activation: Direct functionalization of C-H bonds on the purine core would eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for higher yields and purity, all contributing to a greener process.

Biocatalysis: The use of enzymes to catalyze the synthesis of purine derivatives can offer high selectivity under mild conditions, often in aqueous media. nih.gov

The development of such green methodologies will be crucial for the environmentally responsible production of purine-based compounds for various applications.

Exploration of Novel Catalytic Systems for Regio- and Stereoselective Transformations

The purine ring possesses multiple reactive sites, making the selective functionalization of a specific position a significant challenge. rsc.orgrsc.org For instance, in 2,6-dichloropurine, the chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. researchgate.netarkat-usa.org This inherent difference in reactivity has been exploited in the synthesis of various derivatives. researchgate.netarkat-usa.org

Future research will likely focus on the development of novel catalytic systems that can provide precise control over regio- and stereoselectivity. This includes:

Transition Metal Catalysis: The use of palladium, copper, and other transition metal catalysts for cross-coupling reactions has already shown great promise in the functionalization of the purine scaffold. Future work will aim to develop catalysts with higher turnover numbers and the ability to direct reactions to less reactive positions.

Organocatalysis: Chiral organocatalysts can be employed to introduce stereocenters with high enantioselectivity, which is particularly important for the synthesis of biologically active molecules.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions, and can enable novel transformations that are not accessible through traditional thermal methods.

The ability to selectively modify any position of the purine ring with high precision will open up new avenues for the design of complex molecules with tailored properties.

Advanced Computational Studies for Predicting Undiscovered Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of molecules. rsc.orgrsc.org For purine derivatives, computational studies can provide valuable insights into their electronic structure, reaction mechanisms, and spectroscopic properties. nih.govresearchgate.net Quantum chemical calculations have been used to investigate the chlorination sites of purine bases, revealing that the reactivity of different positions is influenced by both kinetic and thermodynamic factors. rsc.orgrsc.org

Future computational work in this area is expected to involve:

Machine Learning and Artificial Intelligence: AI algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions and to design novel synthetic pathways.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of purine derivatives in different environments, such as in solution or interacting with biological macromolecules. nih.gov This can aid in the design of drugs that bind to specific protein targets.

Prediction of Spectroscopic Data: Advanced computational methods can accurately predict NMR, IR, and UV-Vis spectra, which can be a valuable tool for the identification and characterization of new compounds.

The synergy between computational predictions and experimental validation will accelerate the discovery of new reactions and the development of novel purine-based molecules.

Design of Next-Generation Functional Materials Incorporating the Purine Scaffold

The unique photophysical and electronic properties of the purine ring make it an attractive building block for the design of functional materials. acs.org Purine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as high-energy-density materials. nih.govacs.org

Future research in this area will focus on:

Luminescent Materials: The development of highly luminescent purine derivatives with tunable emission colors for applications in lighting and displays. acs.org

Supramolecular Assemblies: The use of non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct self-assembling materials with ordered structures and interesting electronic properties.

Conductive Polymers: The incorporation of the purine scaffold into conjugated polymers to create materials with high charge carrier mobility for use in organic electronics.

The design of these next-generation materials will require a deep understanding of the structure-property relationships of purine derivatives.

Investigation of Solid-State Chemistry and Polymorphism for Purine Derivatives

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties, including solubility, stability, and bioavailability. acs.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceuticals and other solid-state materials. acs.orgresearchgate.net The study of the solid-state chemistry of adenine, a simple purine derivative, has revealed the existence of multiple polymorphs with different hydrogen-bonding patterns. acs.org

Future research in this area will involve:

Crystal Engineering: The rational design of crystalline materials with desired properties by controlling the intermolecular interactions.

High-Throughput Screening: The use of automated techniques to rapidly screen for different polymorphic forms of a compound.

Advanced Characterization Techniques: The use of techniques such as solid-state NMR, X-ray diffraction, and thermal analysis to characterize the different solid-state forms. researchgate.netacs.org

A thorough understanding of the solid-state chemistry of purine derivatives is essential for controlling their properties and ensuring the quality and performance of the final products.

Compound Data

Due to the limited availability of specific experimental data for 2,6-Dichloro-9H-purin-8-amine, the following tables include data for the closely related and more extensively studied compound, 2,6-Dichloropurine. This data provides a useful reference for the expected properties of the target compound.

Table 1: Physicochemical Properties of 2,6-Dichloropurine

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₄ | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 189.00 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 185-195 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Form | Crystalline Powder | chemicalbook.comsigmaaldrich.com |

| Color | White to yellow | chemicalbook.com |

| Water Solubility | Soluble | chemicalbook.com |

| pKa | 5.22 ± 0.20 (Predicted) | chemicalbook.com |

Table 2: Spectroscopic Data for 2,6-Dichloropurine

| Technique | Data | Source |

| SMILES | Clc1nc(Cl)c2nc[nH]c2n1 | sigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | sigmaaldrich.comsigmaaldrich.com |

| InChIKey | RMFWVOLULURGJI-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Q & A

Basic: What are the common synthetic routes for preparing 2,6-Dichloro-9H-purin-8-amine, and what key reaction conditions influence yield?

The synthesis of this compound derivatives often involves microwave-assisted nucleophilic substitution. For example, reacting 2,6-dichloro-9-ethyl-9H-purine with amines (e.g., 3-chloroaniline) in dimethylformamide (DMF) under microwave irradiation (110°C, 30 min) achieves high yields (~90%) . Key conditions include using Hünig’s Base to deprotonate amines and lithium chloride washes to remove excess reagents. Alternative routes involve stepwise chlorination and alkylation of purine precursors under controlled pressure (8 bar) and purification via preparative TLC (CHCl₃/MeOH/NH₃ = 25:1) .

Basic: What spectroscopic methods are most effective for characterizing this compound, and how are they interpreted?

1H/13C-NMR and mass spectrometry (MS) are critical. For example:

- 1H-NMR : Aromatic protons in derivatives like 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine resonate at δ 7.25–7.35 ppm, while NH₂ groups appear as broad singlets (δ 7.37 ppm) .

- MS : Molecular ions (e.g., m/z 299.0 for 6-(3-chlorophenylamino)-9-ethyl derivatives) confirm molecular weight .

High-resolution MS (HRMS) validates empirical formulas (e.g., C₁₄H₁₁F₂N₆ requires m/z 301.1006; observed 301.1008) .

Advanced: How can conflicting NMR and mass spectrometry data be resolved when synthesizing novel derivatives?

Discrepancies between NMR and MS data often arise from impurities or tautomerism. Strategies include:

- Purification : Use gradient silica column chromatography (e.g., hexane/ethyl acetate 10→70%) to isolate pure isomers .

- Deuterated solvent analysis : Compare NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts, as seen in 8-bromo-9-ethyl derivatives .

- Complementary techniques : Pair MS with elemental analysis (e.g., C, H, N percentages) to confirm purity .

Advanced: What strategies optimize regioselectivity in substitution reactions at the 2 and 6 positions?

Regioselectivity is controlled by:

- Reagent choice : Bulky bases (e.g., K₂CO₃ in DMF) favor substitution at the less sterically hindered 6-position .

- Microwave conditions : Short reaction times (30 min at 110°C) minimize side reactions, as demonstrated in 2-chloro-N-phenyl derivatives .

- Protecting groups : Temporarily blocking the 9-position with ethyl or isopropyl groups directs reactivity to desired sites .

Advanced: How do computational methods aid in predicting the biological activity of derivatives?

Molecular docking and QSAR models predict interactions with biological targets (e.g., adenosine receptors):

- Docking : Software like AutoDock Vina simulates binding to receptor subtypes (A₁, A₂A) using crystal structures (PDB: 5G53) .

- Pharmacophore modeling : Identifies critical substituents (e.g., trifluoromethyl groups) for enzyme inhibition, as seen in trypanosomal protease studies .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity, guiding derivative prioritization .

Basic: What crystallization techniques are recommended for obtaining high-quality single crystals?

- Solvent diffusion : Use CH₃CN/MeOH mixtures to slowly nucleate crystals, as applied to 8-bromo-9-ethyl purines .

- Software-guided refinement : Programs like SHELXL refine crystal structures against high-resolution data (≤1.0 Å), resolving twinning or disorder .

- Mercury CSD : Visualizes packing motifs and void spaces to optimize solvent selection (e.g., ethyl acetate for hydrophobic derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.